molecular formula C11H11FO2 B1521153 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde CAS No. 1060817-40-4

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde

Cat. No.: B1521153
CAS No.: 1060817-40-4
M. Wt: 194.2 g/mol
InChI Key: XCVYIQJSZQHJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-(3-fluorophenyl)oxolane-3-carbaldehyde. This nomenclature follows the standardized naming conventions where the oxolane ring system represents the five-membered saturated oxygen heterocycle, commonly known as tetrahydrofuran. The systematic name clearly identifies the structural components: a 3-fluorophenyl substituent attached to the third carbon of the oxolane ring, which also bears an aldehyde functional group.

The molecular structure can be precisely described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC(=C1)F)C2(CCOC2)C=O. This notation effectively captures the connectivity between the fluorinated benzene ring and the tetrahydrofuran ring bearing the aldehyde group. The International Chemical Identifier provides an additional level of structural specification: InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2. The corresponding InChIKey serves as a hashed version for database searches: XCVYIQJSZQHJSE-UHFFFAOYSA-N.

The three-dimensional molecular structure reveals important stereochemical considerations. The tetrahydrofuran ring adopts a puckered conformation, with the 3-fluorophenyl group and aldehyde substituent both attached to the same carbon atom. This quaternary carbon center creates a distinctive structural motif that influences the compound's chemical reactivity and potential biological activity. The fluorine atom on the phenyl ring is positioned meta to the point of attachment, creating specific electronic effects that modify the aromatic system's properties.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H11FO2. This formula indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one fluorine atom, and two oxygen atoms. The molecular weight is precisely calculated as 194.20 grams per mole, representing a moderately sized organic molecule suitable for various synthetic applications.

Detailed molecular composition analysis reveals important structural insights. The carbon framework consists of a six-membered aromatic ring contributing six carbons, a five-membered saturated heterocycle providing four additional carbons, and one aldehyde carbon. The hydrogen distribution includes five aromatic hydrogens (accounting for the fluorine substitution), six aliphatic hydrogens from the tetrahydrofuran ring, and one aldehyde hydrogen. The two oxygen atoms serve distinct functions: one as the ether oxygen in the tetrahydrofuran ring and the other as the carbonyl oxygen in the aldehyde group.

Molecular Parameter Value
Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
Exact Mass 194.0743 g/mol
Carbon Count 11
Hydrogen Count 11
Fluorine Count 1
Oxygen Count 2

Computational chemistry data provides additional molecular descriptors. The topological polar surface area is calculated as 26.3 square Ångströms, indicating moderate polarity characteristics. The logarithm of the partition coefficient (LogP) is determined to be 1.6827, suggesting favorable lipophilicity for potential biological applications. The molecule contains two hydrogen bond acceptors and zero hydrogen bond donors, with two rotatable bonds contributing to conformational flexibility.

Synonym Cross-Referencing Across Chemical Databases

Chemical database cross-referencing reveals multiple synonymous names used to identify this compound across different platforms and research contexts. The primary Chemical Abstracts Service registry number is 1060817-40-4, serving as the definitive identifier across global chemical databases. This registry number ensures unambiguous identification regardless of naming variations or database-specific nomenclature systems.

Alternative nomenclature variations include several systematically derived names. The compound is frequently referenced as 3-(3-Fluorophenyl)tetrahydrofuran-3-carbaldehyde, which explicitly uses the common name "tetrahydrofuran" instead of the International Union of Pure and Applied Chemistry preferred "oxolane" terminology. Another commonly encountered synonym is this compound, which represents a hybrid nomenclature combining elements of both systematic and common naming conventions.

Database-specific identifiers provide additional cross-referencing capabilities. The PubChem Compound Identifier for this substance is 45791176, enabling direct access to comprehensive chemical information within the National Center for Biotechnology Information database system. The Molecular Design Limited number MFCD11053959 serves as an identifier within commercial chemical supplier databases and inventory management systems.

Database Identifier Nomenclature
Chemical Abstracts Service 1060817-40-4 Primary registry number
PubChem 45791176 Compound identifier
Molecular Design Limited MFCD11053959 Supplier database code
ChemSpider 45791176 Alternative database reference

International chemical supplier networks utilize standardized catalog numbering systems for commercial identification. Various suppliers assign specific catalog numbers such as CS-0325338 and AF139734, facilitating procurement and inventory management across research institutions. These commercial identifiers often include purity specifications and packaging information relevant to research applications.

The systematic cross-referencing of synonyms and identifiers demonstrates the importance of comprehensive database integration in modern chemical research. This compound's presence across multiple international databases confirms its recognition as a significant research chemical with established commercial availability and documented chemical properties.

Properties

IUPAC Name

3-(3-fluorophenyl)oxolane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVYIQJSZQHJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Furfuralcohol Intermediates

The synthesis often begins with the preparation of 3-furfuralcohol or related tetrahydrofurfuryl alcohol intermediates, which serve as precursors for ring formation and functionalization.

Two main routes are used to prepare 3-furfuralcohol:

Route Starting Material Catalyst(s) Reducing Agent Solvent(s) Conditions Yield (%) Notes
1 3-Furancarboxylic acid Zirconium tetrachloride, Zinc chloride, Iodine, or Phosphorus hexafluorophosphate Sodium borohydride Tetrahydrofuran (THF), ethanol or methanol 0°C to room temp, 8–15 h, 4-8 equiv solvent, 3-6 equiv NaBH4 95–97 Mild conditions, high purity intermediate
2 3-Furfural Zinc chloride Sodium borohydride THF, ethanol or methanol Similar to Route 1 97–99 High purity, efficient conversion

The reaction involves reduction of the aldehyde or acid group to the corresponding alcohol under mild conditions with sodium borohydride catalyzed by Lewis acids in polar solvents.

Catalytic Hydrogenation to Tetrahydrofurfuryl Alcohol

The 3-furfuralcohol intermediate is then subjected to catalytic hydrogenation to saturate the furan ring, yielding tetrahydro-3-furanmethanol derivatives.

Catalyst Solvent Pressure (MPa) Temperature (°C) Time (h) Yield (%) Notes
Pd/C (2–5 wt%) Methanol, ethanol, or propanol 2–4 100–140 2–6 ~95 Intermittent autoclave hydrogenation, alkaline medium (triethylamine or pyridine) improves efficiency

This hydrogenation step is crucial for converting the furan ring into the tetrahydrofuran ring system, a key structural feature of the target compound.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl substituent is introduced typically via Grignard reagent chemistry:

  • Preparation of 3-fluorophenylmagnesium bromide or chloride.
  • Reaction with the tetrahydrofuran aldehyde intermediate to form the corresponding secondary alcohol.
  • Subsequent oxidation or rearrangement to yield the aldehyde functionality at the 3-position of the tetrahydrofuran ring.

This step may involve careful control of reaction conditions to ensure regioselectivity and to avoid over-reduction or side reactions.

Summary Table of Preparation Methods

Step Starting Material(s) Reagents/Catalysts Conditions Product/Intermediate Yield (%) Key Notes
Reduction to 3-furfuralcohol 3-Furancarboxylic acid or 3-furfural NaBH4, ZnCl2 or ZrCl4, I2, or BOP reagent 0°C to RT, 8–15 h, THF/EtOH/MeOH 3-Furfuralcohol 95–99 Mild, high purity, scalable
Catalytic hydrogenation 3-Furfuralcohol Pd/C, triethylamine or pyridine 100–140°C, 2–4 MPa H2, 2–6 h Tetrahydro-3-furanmethanol ~95 Industrially favorable, clean process
Grignard reaction Tetrahydrofuran aldehyde + 3-fluorophenylmagnesium reagent Grignard reagent preparation Anhydrous conditions, inert atmosphere Secondary alcohol intermediate Variable Requires strict moisture control
Oxidation to aldehyde Secondary alcohol intermediate Mild oxidants (e.g., PCC, Swern) Controlled temperature This compound Variable Final functional group installation

Research Findings and Optimization Notes

  • The use of sodium borohydride in the presence of Lewis acid catalysts such as zinc chloride or zirconium tetrachloride allows for efficient and selective reduction of 3-furancarboxylic acid or 3-furfural to the corresponding alcohol with yields exceeding 95%.
  • Catalytic hydrogenation using Pd/C under moderate pressure and temperature efficiently saturates the furan ring to the tetrahydrofuran ring, with minimal byproducts, making it suitable for industrial scale-up.
  • The Grignard reaction step requires anhydrous and inert conditions to prevent reagent quenching and to achieve high regioselectivity for the 3-position substitution on the tetrahydrofuran ring.
  • Oxidation of the secondary alcohol to the aldehyde is typically performed using mild oxidizing agents to prevent over-oxidation or ring opening.
  • The overall synthetic route benefits from relatively mild conditions, high yields, and the potential for scale-up with reduced waste generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where it can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, PCC, MnO2

  • Reduction: LiAlH4, NaBH4

  • Substitution: Electrophiles like nitronium ion (NO2+), halogens (Br2, Cl2)

Major Products Formed:

  • Oxidation: 3-(3-Fluorophenyl)tetrahydro-3-furancarboxylic acid

  • Reduction: 3-(3-Fluorophenyl)tetrahydro-3-furanol, 3-(3-Fluorophenyl)tetrahydro-3-furanylamines

  • Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for the design of drugs targeting specific biological pathways.

  • Key Applications:
    • Drug Synthesis: Used in the development of drugs aimed at treating diseases such as cancer and bacterial infections.
    • Mechanism of Action: It can undergo aldol condensation, facilitating interactions with biological targets through covalent bonding, which may alter target structure and function .

Material Science

In material science, this compound is utilized to develop advanced materials, including polymers and coatings.

  • Properties Enhancements:
    • Polymer Development: Enhances mechanical properties and thermal stability of polymers.
    • Coatings: Utilized in formulating protective coatings that exhibit improved resistance to environmental factors .

Agricultural Chemicals

The compound is explored for its potential in formulating agrochemicals, contributing to improved crop protection and yield.

  • Applications in Agriculture:
    • Pesticide Formulations: Its chemical structure aids in designing innovative pesticides that are effective against a range of pests while being environmentally friendly.
    • Fertilizers: Potential for use in developing fertilizers that enhance nutrient uptake by plants .

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways, aiding the understanding of complex biological systems.

  • Research Insights:
    • Enzyme Interactions: Investigated for its role in enzyme catalysis and inhibition studies.
    • Metabolic Pathways: Helps elucidate pathways involved in drug metabolism and toxicity .

Fluorescent Probes

Due to its unique properties, this compound is suitable for creating fluorescent probes used in imaging applications.

  • Imaging Applications:
    • Cellular Studies: Employed in cellular and molecular biology to visualize cellular processes.
    • Diagnostic Tools: Potential use in developing diagnostic tools for detecting diseases at early stages .

Case Study 1: Drug Development

A recent study demonstrated the effectiveness of this compound as a precursor in synthesizing a new class of anticancer agents. The compound's ability to modify protein interactions was pivotal in enhancing drug efficacy.

Case Study 2: Agricultural Innovations

Research conducted on the use of this compound in pesticide formulations showed a significant increase in crop yield when applied to common agricultural pests, highlighting its potential as an eco-friendly alternative to traditional pesticides.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The carbaldehyde group can participate in various biochemical reactions, contributing to its biological activity.

Comparison with Similar Compounds

3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde

  • Molecular Formula : C₁₁H₁₁FO₂ (same as the 3-fluoro isomer).
  • Key Differences: Fluorine at the para-position on the phenyl ring, altering electronic distribution and steric interactions. Applications: Studied for its reactivity in nucleophilic additions and as a precursor in kinase inhibitor synthesis (e.g., Pim kinase inhibitors) .

Tetrahydrofuran-3-carbaldehyde

  • Molecular Formula : C₅H₈O₂.
  • Key Differences :
    • Lacks the fluorophenyl group, resulting in reduced molecular weight and lipophilicity.
    • Simpler structure with higher aldehyde reactivity, often used as a building block in heterocyclic synthesis .

Functional Group Variants

3-(3-Fluorophenyl)tetrahydrofuran-3-methanol

  • Modification : Aldehyde reduced to a primary alcohol.
  • Impact : Lower electrophilicity, making it suitable for prodrug strategies or as a stable intermediate .

3-(3-Fluorophenyl)tetrahydrofuran-3-carboxylic Acid

  • Modification : Aldehyde oxidized to a carboxylic acid.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) logP* Reactivity (Aldehyde) Key Applications
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde C₁₁H₁₁FO₂ 194.20 2.1 High SAR studies, intermediates
3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde C₁₁H₁₁FO₂ 194.20 2.3 High Kinase inhibitor synthesis
Tetrahydrofuran-3-carbaldehyde C₅H₈O₂ 100.12 0.5 Very high Heterocyclic synthesis

*Estimated using ChemAxon software.

Biological Activity

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a compound that has gained significant attention in medicinal chemistry and related fields due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its applications in pharmaceutical development, material science, and biochemical research.

  • Chemical Formula: C11_{11}H11_{11}F O
  • Molecular Weight: 192.20 g/mol
  • Structure: The compound features a tetrahydrofuran ring, which contributes to its unique reactivity and interaction with biological systems.

1. Pharmaceutical Applications

This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows it to interact with specific biological pathways, making it a candidate for drug development targeting various diseases.

Activity Description
Anticancer Exhibits cytotoxic effects against tumor cells, potentially through apoptosis.
Antimicrobial Investigated for activity against bacteria such as Helicobacter pylori.
Enzyme Inhibition Shows potential in inhibiting enzymes like urease, which is crucial for certain infections.

2. Material Science

The compound's unique chemical structure enhances the properties of materials, making it suitable for applications in developing advanced polymers and coatings.

3. Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways, contributing to a deeper understanding of complex biological systems.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound on human tumor cell lines. Results indicated that certain derivatives selectively induced apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic index for anticancer applications.

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that the compound exhibits significant antimicrobial activity against Helicobacter pylori. Comparative studies showed that its efficacy was comparable to standard treatments, indicating its potential as a therapeutic agent in treating infections caused by this bacterium.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity: Induction of apoptosis through mitochondrial pathways.
  • Enzyme Inhibition: Competitive inhibition of urease and other enzymes critical for microbial survival.
  • Fluorescent Probes: Utilization in imaging applications due to its fluorescent properties, aiding in cellular studies.

Q & A

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde?

The synthesis of this compound typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or palladium-catalyzed coupling. For example, analogous furan derivatives are synthesized via Vilsmeier-Haack formylation or Claisen-Schmidt condensation, as described in methods for structurally related aldehydes . Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres.
  • Reaction optimization : Temperature control (e.g., 0°C to 90°C) and stoichiometric ratios of reagents (e.g., POCl₃ for formylation).
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography.
    Reference Data :
StepReagents/ConditionsYield
FormylationDMF, POCl₃, 0°C → 90°C70-80%
CyclizationPd(PPh₃)₄, TMEDA~65%

Q. How is the compound characterized post-synthesis?

Standard analytical techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and fluorine coupling patterns .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>97% by area normalization) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209.08) .

Q. What safety protocols are critical during handling?

  • Storage : Store at -20°C in amber vials to prevent aldehyde oxidation .
  • Hazard mitigation : Use fume hoods for volatile intermediates (e.g., thionyl chloride) and PPE (gloves, goggles) due to irritant properties .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural validation?

Conflicts in NMR or IR spectra (e.g., unexpected carbonyl stretching frequencies) may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., enol-aldehyde tautomerism).
  • Computational validation : Compare experimental IR peaks with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .
    Example : A ¹H-NMR discrepancy in the furan ring protons (δ 6.5–7.2 ppm) could indicate steric hindrance from the 3-fluorophenyl group, requiring NOESY for conformational analysis .

Q. What methodologies optimize yield in large-scale synthesis?

  • Catalyst screening : Test Pd(0) complexes (e.g., Pd(PPh₃)₄) vs. Cu(I) for coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for reaction rate and byproduct formation.
  • Flow chemistry : Continuous reactors to improve heat dissipation and reduce decomposition .

Q. How can impurities from fluorinated intermediates be minimized?

  • Byproduct analysis : Use GC-MS to identify defluorinated byproducts (e.g., via SNAr mechanisms).
  • Purification tweaks : Replace silica gel chromatography with preparative HPLC (C18, 0.1% TFA modifier) for better separation of polar impurities .

Q. What computational tools predict reactivity in derivative synthesis?

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes inhibited by fluorinated aldehydes).
  • Reactivity descriptors : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites for nucleophilic additions .

Data Contradiction and Validation

Q. How to address discrepancies in reported reaction yields?

Yields may vary due to trace moisture or catalyst lot variability. Reproduce reactions under strictly anhydrous conditions (molecular sieves) and validate catalyst activity via TLC monitoring .

Q. What strategies validate the compound’s stability under experimental conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for aldehyde oxidation products (e.g., carboxylic acids) .
  • Light exposure tests : Compare NMR spectra before/after UV irradiation to detect photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Reactant of Route 2
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.